Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate
Overview
Description
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate is a complex organic compound with a pyrimidine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of both amino and hydroxyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate typically involves multi-step organic synthesis. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimidine ring, followed by the introduction of amino and hydroxyl groups through subsequent reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-hydroxypyrimidine: Similar in structure but lacks the carboxylate and methyl groups.
5,6-Dihydroxypyrimidine: Lacks the amino and carboxylate groups.
Methyl 2-(1-Amino-1-methylethyl)-5-hydroxypyrimidine-4-carboxylate: Similar but with one less hydroxyl group.
Uniqueness
Methyl 2-(1-Amino-1-methylethyl)-5,6-dihydroxypyrimidine-4-carboxylate is unique due to the presence of both amino and hydroxyl groups, which provide it with versatile reactivity and potential for various applications. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
methyl 2-(2-aminopropan-2-yl)-5-hydroxy-6-oxo-1H-pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-9(2,10)8-11-4(7(15)16-3)5(13)6(14)12-8/h13H,10H2,1-3H3,(H,11,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMWYSJIFLYALX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=C(C(=O)N1)O)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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